5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde: is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core fused with a carbaldehyde group at the 3-position. The presence of both nitrogen and oxygen atoms within its structure makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core. Subsequent oxidation of the resulting intermediate can introduce the carbaldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents, or amines under appropriate conditions.
Major Products:
Oxidation: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
- 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-3-carbaldehyde
- 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carboxylate
- 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-methanol
Uniqueness: 5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the carbaldehyde group at the 3-position allows for further functionalization and derivatization, making it a valuable scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-6-4-9-7-8-2-1-3-10(6)7/h4-5H,1-3H2,(H,8,9) |
InChI Key |
XYOQUXOTCZBLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=C(N2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.